![molecular formula C12H22O2 B150292 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane CAS No. 134876-96-3](/img/structure/B150292.png)
2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane, also known as DMDO, is a chemical compound that belongs to the family of dioxolanes. DMDO has gained significant attention in the scientific community due to its potential applications in various fields, including organic synthesis, drug discovery, and medicinal chemistry.
作用机制
2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane has been shown to undergo a ring-opening reaction in the presence of various nucleophiles, such as water, alcohols, and amines. The ring-opening reaction results in the formation of a stable intermediate, which can then react with other molecules to form various products. The mechanism of action of 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane is highly dependent on the nature of the nucleophile and the reaction conditions.
Biochemical and Physiological Effects:
2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane has been shown to have various biochemical and physiological effects. 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane has also been shown to have antiviral activity against various viruses, including HIV-1 and hepatitis C virus. 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane has been shown to have anti-inflammatory activity, which may have potential applications in the treatment of various inflammatory diseases, such as arthritis and asthma.
实验室实验的优点和局限性
2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane has several advantages for use in lab experiments. 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane is a stable and easily synthesized compound, which makes it readily available for use in various reactions. 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane is also a versatile reagent, which can be used for the synthesis of various bioactive molecules. However, 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane has some limitations for use in lab experiments. 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane is highly reactive and can undergo side reactions, which can affect the yield and purity of the desired product. 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane is also highly toxic and must be handled with care.
未来方向
There are several future directions for the study of 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane. One potential direction is the development of new synthetic methods for 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane that are more efficient and environmentally friendly. Another potential direction is the study of the mechanism of action of 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane in more detail, which may lead to the development of new bioactive molecules. The use of 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane as a prodrug for targeted drug delivery is another potential direction for future research. Finally, the study of the toxicological effects of 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane on the environment and human health is an important area for future research.
合成方法
2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane can be synthesized through a multistep process involving several chemical reactions. One of the most common methods for synthesizing 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane involves the reaction of 2,6-dimethylhept-5-en-2-ol with 1,3-dioxolane in the presence of a strong acid catalyst. The reaction proceeds through an acid-catalyzed cyclization mechanism, resulting in the formation of 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane. The purity and yield of 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane can be improved through various purification techniques, such as column chromatography and recrystallization.
科学研究应用
2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane has been extensively studied for its potential applications in various fields, including organic synthesis, drug discovery, and medicinal chemistry. 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane has been used as a reagent in organic synthesis to introduce a dioxolane moiety into various molecules. 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane has also been used in the synthesis of natural products, such as terpenoids and steroids. In drug discovery, 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane has been used as a starting material for the synthesis of bioactive molecules, such as antitumor agents and antiviral agents. 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane has also been studied for its potential use as a prodrug for delivering drugs to specific targets in the body.
属性
CAS 编号 |
134876-96-3 |
|---|---|
产品名称 |
2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane |
分子式 |
C12H22O2 |
分子量 |
198.3 g/mol |
IUPAC 名称 |
2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane |
InChI |
InChI=1S/C12H22O2/c1-10(2)5-4-6-11(3)9-12-13-7-8-14-12/h5,11-12H,4,6-9H2,1-3H3/t11-/m0/s1 |
InChI 键 |
KCHXLUDCEMDEFL-NSHDSACASA-N |
手性 SMILES |
C[C@@H](CCC=C(C)C)CC1OCCO1 |
SMILES |
CC(CCC=C(C)C)CC1OCCO1 |
规范 SMILES |
CC(CCC=C(C)C)CC1OCCO1 |
其他 CAS 编号 |
134876-96-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




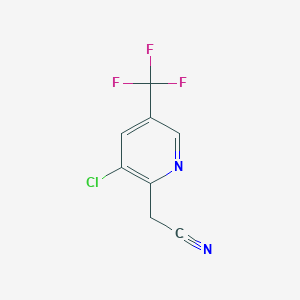
![Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI)](/img/structure/B150216.png)
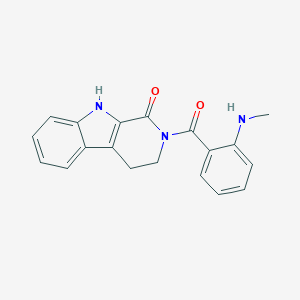
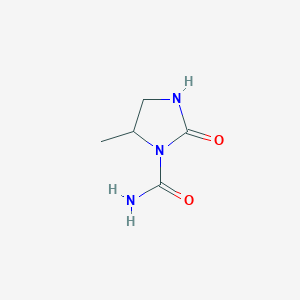

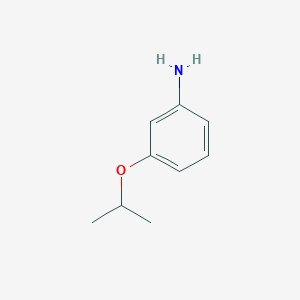
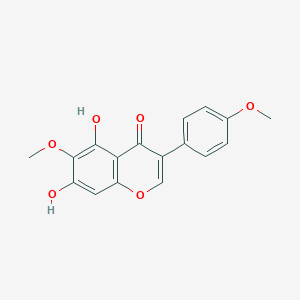
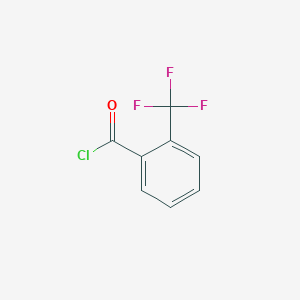
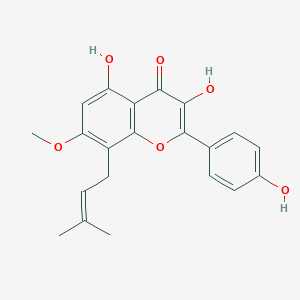
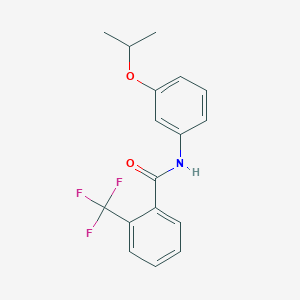


![Ethyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-7-carboxylate](/img/structure/B150251.png)